Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate

Description

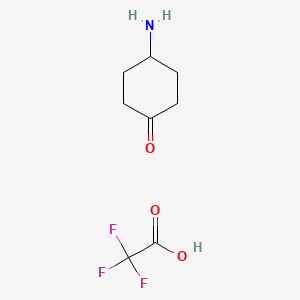

"Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate" is a fluorinated cyclohexanone derivative characterized by an amino group at the 4-position of the cyclohexanone ring and a trifluoroacetate ester functional group. Trifluoroacetate esters are widely used in organic synthesis due to their electron-withdrawing trifluoromethyl group, which enhances reactivity and stability in various chemical transformations . The amino group at the 4-position may confer unique solubility, hydrogen-bonding capacity, and bioactivity, though further experimental validation is required.

Properties

Molecular Formula |

C8H12F3NO3 |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

4-aminocyclohexan-1-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H11NO.C2HF3O2/c7-5-1-3-6(8)4-2-5;3-2(4,5)1(6)7/h5H,1-4,7H2;(H,6,7) |

InChI Key |

BPCDHYCYPHXINO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate typically involves the reaction of 4-aminocyclohexanone with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-Aminocyclohexanone} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Oxidation Reactions

The cyclohexanone core undergoes oxidation under controlled conditions. In the presence of nickel(III) complexes (e.g., [Ni(meso-ane)]³⁺), the compound participates in radical chain reactions, yielding dimerized products. For example:

-

Primary product : 2-(Cyclohexen-1-yl)cyclohexanone (dimer) in >100% yield based on Ni(III) consumption .

-

Mechanism : Deprotonation of coordinated nitrogen generates a Ni(II) ligand radical, which abstracts hydrogen from cyclohexanone to initiate chain propagation .

| Oxidizing Agent | Conditions | Major Product | Isotope Effect (kH/kD) |

|---|---|---|---|

| Ni(III) complexes | Acetonitrile, 25°C | 2-(Cyclohexen-1-yl)cyclohexanone | 3.2 |

Acid inhibition (e.g., CF₃CO₂H) reduces oxidation rates by stabilizing intermediates, as shown by spectral shifts at 410 nm and 290 nm .

Substitution Reactions

The trifluoroacetate group participates in nucleophilic substitution. For instance:

-

Trifluoroacetoxy silyl ester intermediates react with silanes (e.g., PMHS) to yield trifluoroethylated amines .

-

Competitive pathways : Trifluoroacetoxy groups exhibit higher reactivity than phenyl esters, favoring amine products over amides .

| Reagent | Functional Group Tolerance | Key Observation |

|---|---|---|

| PMHS/TFAA | Amines, alcohols, ketones | Selective reduction of trifluoroacetate esters |

Acid-Catalyzed Rearrangements

Protonation of the compound under Brønsted acid conditions leads to:

-

Retro-aldol cleavage : Generates α-tetralone and 4-(4-chlorophenyl)cyclohexanone in a 1:1 ratio with the desired product .

-

Diastereomer formation : Acid catalysis produces diastereomeric mixtures of 2-(4-(4-chlorophenyl)cyclohex-1-enyl)-3,4-dihydronaphthalen-1(2H)-one .

| Acid Catalyst | Reaction Pathway | Product Ratio (V : XII + III) |

|---|---|---|

| CF₃CO₂H | Retro-aldol cleavage | 1 : 1 |

Nucleophilic Additions

The ketone group engages in asymmetric Michael reactions with nitroalkenes. Key findings include:

-

Amino imidate catalysts : Enable enantioselective additions, achieving up to 84% ee for propanal derivatives .

-

Solvent effects : 1,4-Dioxane optimizes yields (85%) compared to toluene (70%) .

| Substrate | Catalyst | Conversion | ee (%) |

|---|---|---|---|

| Cyclohexanone | tert-Butyl proline | 86% | 60 |

| N-Boc-piperidine-4-one | Benzoic acid | 53% | 53 |

Reductive Pathways

Silane-mediated reduction of trifluoroacetoxy intermediates produces trifluoroethanol and silyl acetals, confirmed by ¹H NMR (δ 3.98, J<sub>FH</sub> = 8.9 Hz) .

Key Reaction Trends

-

Steric and electronic effects : The trifluoroacetate group enhances electrophilicity, directing reactivity toward nucleophilic substitution .

-

Radical stability : Oxidation pathways favor dimerization due to cyclohexanone-derived radical intermediates .

-

Solvent dependency : Polar aprotic solvents (e.g., 1,4-dioxane) improve yields in Michael additions .

Experimental data underscores the compound’s versatility in organic synthesis, particularly in pharmaceutical intermediate preparation . Further studies exploring its biological interactions remain an open research frontier.

Scientific Research Applications

Medicinal Chemistry Applications

Cyclohexanone derivatives are often explored for their biological activities. The compound has been noted for its role as an intermediate in the synthesis of Atovaquone, a drug used to treat Pneumocystis carinii pneumonia and other parasitic infections.

Case Study: Atovaquone Synthesis

- Overview : The synthesis of Atovaquone involves cyclohexanone derivatives as key intermediates.

- Process : The compound 4-(4-chlorophenyl)-1-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)cyclohexyl 2,2,2-trifluoroacetate is synthesized via esterification with trifluoroacetic anhydride. This process results in high yields and is considered eco-friendly due to its efficiency .

Organic Synthesis Applications

Cyclohexanone derivatives are frequently utilized in organic synthesis due to their reactivity and ability to serve as building blocks for more complex molecules.

Synthetic Pathways

- Aldol Reactions : Cyclohexanone can participate in aldol reactions to form β-hydroxy ketones. The use of p-nitrobenzaldehyde in conjunction with cyclohexanone demonstrates the versatility of this compound in forming enantiomerically enriched products .

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Aldol Reaction | Cyclohexanone + p-Nitrobenzaldehyde | β-Hydroxy(4-nitrophenyl)methylcyclohexanone | Room temperature for 24h |

Material Science Applications

The unique properties of cyclohexanone derivatives make them suitable for applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

- Role as Monomers : Cyclohexanone derivatives can act as monomers in the synthesis of polyamides and other polymers. Their trifluoroacetate moiety enhances solubility and processability in various solvents .

Kinetic Studies and Mechanistic Insights

Understanding the kinetics of reactions involving cyclohexanone derivatives is crucial for optimizing their use in synthetic pathways.

Kinetics of Oxidation

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate" with structurally or functionally related compounds, leveraging data from the evidence:

Key Findings:

Reactivity and Stability: Trifluoroacetate esters (e.g., phenyl trifluoroacetate) exhibit higher stability than non-fluorinated analogs due to the electron-withdrawing CF₃ group, which reduces hydrolysis rates . In contrast, 1-nitrosocyclohexyl trifluoroacetate decomposes rapidly under physiological conditions, releasing nitroxyl (HNO), a behavior unlikely in the amino-substituted target compound .

Unsaturated analogs (e.g., vinyl trifluoroacetate) may have even lower GWPs (<1) . The target compound’s GWP is expected to align with these values if its atmospheric lifetime is similarly brief.

Synthetic Pathways: Cyclohexyl trifluoroacetate is synthesized via reductive esterification of cyclohexanone in trifluoroacetic acid, yielding 75% ester and 25% ether .

Applications: Trifluoroacetate esters are pivotal in agrochemical synthesis (e.g., triflusulfuron methyl ester, a herbicide component ). The amino group in the target compound may expand its utility in drug discovery or crop protection agents .

Notes

- Limitations: Direct experimental data on "this compound" are absent in the provided evidence. Comparisons rely on structurally related compounds (e.g., phenyl trifluoroacetate, cyclohexyl trifluoroacetate).

- Research Gaps : Further studies are needed to confirm the compound’s synthesis, stability, and environmental impact.

- Authority of Sources : Data are drawn from peer-reviewed journals (e.g., The Journal of Organic Chemistry ), technical reports , and chemical databases , ensuring methodological rigor.

Biological Activity

Cyclohexanone, 4-amino-, 2,2,2-trifluoroacetate is a compound that has gained attention in scientific research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described as a derivative of cyclohexanone with an amino group and a trifluoroacetate moiety. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Cytotoxicity and Anticancer Potential

Research into various amino acid derivatives has demonstrated cytotoxic effects against cancer cell lines. The incorporation of trifluoromethyl groups can enhance the selectivity and potency of these compounds against tumor cells. For example, studies have shown that certain bicyclic amino acids can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells . This suggests that this compound may also possess similar properties.

The biological activity of cyclohexanone derivatives may involve the modulation of key cellular pathways. For instance, compounds with amino groups can interact with various receptors or enzymes involved in cellular signaling. The trifluoroacetate group may enhance binding affinity to target proteins or alter metabolic pathways that are crucial for cell survival and proliferation .

Study on Antiviral Activity

A comparative study evaluated the antiviral efficacy of various fluorinated compounds against influenza viruses. While not directly tested on this compound, related compounds demonstrated significant inhibition of viral neuraminidase activity. This suggests a potential pathway for further investigation into the antiviral properties of this specific compound .

Cytotoxicity Evaluation

In vitro studies assessing the cytotoxicity of amino acid derivatives revealed varying degrees of effectiveness against cancer cell lines. Compounds exhibiting structural similarities to cyclohexanone showed promising results in inhibiting cell growth and inducing apoptosis at specific concentrations. This highlights the need for further exploration into the anticancer potential of cyclohexanone derivatives .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₃N O₂ |

| Molecular Weight | 221.16 g/mol |

| Solubility | Soluble in organic solvents |

| Antiviral Activity | Potential (based on analogs) |

| Cytotoxicity (IC50) | Varies by cell line (e.g., <10 μM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.